4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid
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Overview
Description
4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzoic acid moiety linked to a thiadiazole ring through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.
Thioether Formation: The 5-amino-1,3,4-thiadiazole-2-thiol is then reacted with 4-chloromethylbenzoic acid in the presence of a base such as sodium hydroxide to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of substituents such as halogens or nitro groups on the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as urease by binding to the active site and preventing substrate access.
Antimicrobial Activity: It can disrupt microbial cell membranes or interfere with essential metabolic pathways, leading to cell death.
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid can be compared with other thiadiazole derivatives:
Similar Compounds: 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine, 2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-N-arylacetamide.
Uniqueness: The presence of the benzoic acid moiety linked through a thioether linkage makes it unique compared to other thiadiazole derivatives, which may have different substituents or linkages.
Properties
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c11-9-12-13-10(17-9)16-5-6-1-3-7(4-2-6)8(14)15/h1-4H,5H2,(H2,11,12)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKNFSPAYVEYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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